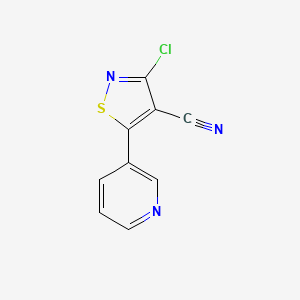

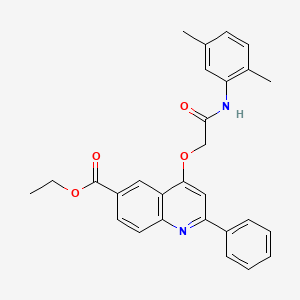

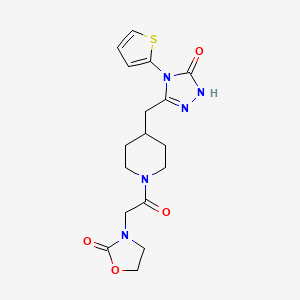

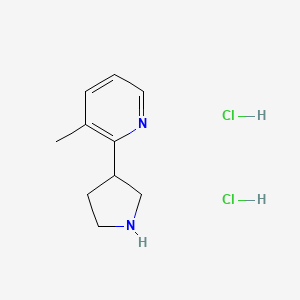

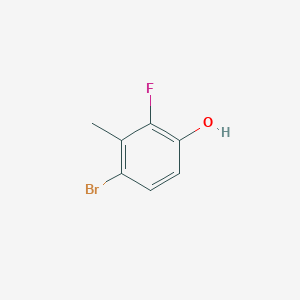

![molecular formula C15H8Cl2N2O3 B3019720 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] CAS No. 339021-17-9](/img/structure/B3019720.png)

1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

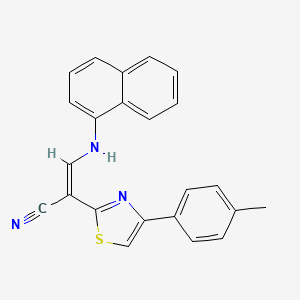

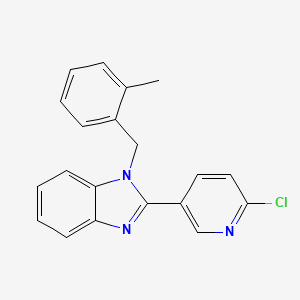

The compound 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] is a derivative of isochromene, which is a heterocyclic organic compound. Isochromenes such as the ones described in the provided papers are known for their potential biological activities and their ability to form various hydrogen-bonded structures. The presence of a hydrazone group in the molecule suggests that it could be involved in hydrogen bonding and may have interesting chemical properties.

Synthesis Analysis

The synthesis of related isochromene compounds involves the formation of hydrogen-bonded structures. For instance, the molecules of 3-amino-4-anilino-1H-isochromen-1-one are linked into cyclic centrosymmetric dimers by pairs of N-H···O hydrogen bonds . Although the synthesis of the specific compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of hydrazine derivatives that can form hydrazone groups by in situ condensation with a carbonyl source .

Molecular Structure Analysis

The molecular structure of isochromene derivatives is characterized by the presence of a heterocyclic ring, which in some cases, is almost orthogonal to the substituted amino group . This orthogonality could influence the electronic distribution and reactivity of the molecule. The hydrazone group mentioned in the compound of interest is likely to contribute to the molecular conformation and could participate in intramolecular or intermolecular interactions.

Chemical Reactions Analysis

Hydrazone groups are known to be involved in Rh(III)-catalyzed C-H activation and alkyne annulation reactions, serving as directing groups that can be both auto-formed and auto-cleavable . This suggests that the hydrazone group in 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] could potentially be used in similar C-H activation processes to synthesize complex nitrogen-doped polyheterocycles or bioactive molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] are not provided, the properties of similar isochromene derivatives can be inferred. The hydrogen bonding capabilities of these molecules can lead to the formation of dimers or complex sheets, which could affect their solubility, melting points, and crystalline structures . The presence of a hydrazone group could also influence the compound's stability, reactivity, and potential for forming various chemical bonds during reactions .

Wissenschaftliche Forschungsanwendungen

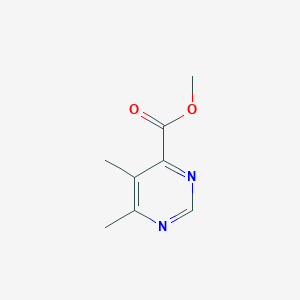

Synthesis and Characterization

- The synthesis and characterization of isochromene derivatives, including those with dichlorophenylhydrazone functionalities, involve comprehensive techniques such as IR, 1H NMR, and HRMS, along with X-ray diffraction analysis. These methods confirm the molecular structures and highlight the presence of inter-molecular hydrogen bonds, which are crucial for understanding the compound's potential applications in material science and chemistry (Yu-jing Zhou, Mei‐Mei Zhang, Xiang-Shan Wang, 2012).

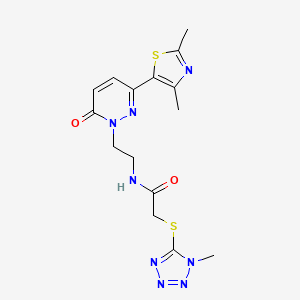

Chemical Reactivity and Applications

- Research into aluminum and gallium hydrazides reveals their ability to act as active Lewis pairs, demonstrating potential in cooperative C–H bond activation. This property is significant for synthetic chemistry, offering pathways for creating complex molecules and materials with specific functions (W. Uhl, M. Willeke, Frank Hengesbach, A. Hepp, M. Layh, 2016).

Structural Studies

- The crystal structure and Hirshfeld surface analysis of certain hydrazone compounds provide insights into their supramolecular arrangements. These studies are fundamental for the development of novel materials with predetermined physical properties, including optical and electronic applications (Carolina B. P. Ligiéro, P. Monte, T. D. da Silva, J. Barros, 2021).

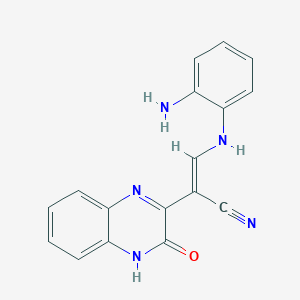

Biological Activities

- Some derivatives of 1H-isochromene-1,3,4-trione have been studied for their antimicrobial and antifungal activities, showcasing the potential of these compounds in developing new pharmaceuticals and antimicrobial agents. This research underlines the versatility of hydrazone derivatives in biomedicine (S. Papakonstantinou-Garoufalias, N. Pouli, P. Marakos, A. Chytyroglou-Ladas, 2002).

Optical and Electronic Applications

- Investigations into the third-order optical nonlinearity and optical limiting studies of hydrazones reveal significant potential for applications in optical devices such as limiters and switches. These studies contribute to the development of materials for photonics and optoelectronics (K. Naseema, K. Manjunatha, K. V. Sujith, G. Umesh, B. Kalluraya, V. Rao, 2012).

Environmental and Sensor Applications

- Novel hydrazone compounds have been utilized as colorimetric sensors for selective detection of ions in solutions, demonstrating the utility of these materials in environmental monitoring and safety applications (V. Gupta, Ashutosh Kumar Singh, Sharat Chandra Bhardwaj, Koteswara Rao Bandi, 2014).

Eigenschaften

IUPAC Name |

4-[(2,4-dichlorophenyl)diazenyl]-1-hydroxyisochromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-8-5-6-12(11(17)7-8)18-19-13-9-3-1-2-4-10(9)14(20)22-15(13)21/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJKZMXADVGLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169779 |

Source

|

| Record name | 1H-2-Benzopyran-1,3,4-trione, 4-[2-(2,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] | |

CAS RN |

339021-17-9 |

Source

|

| Record name | 1H-2-Benzopyran-1,3,4-trione, 4-[2-(2,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)

![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)